2-Ethoxy-4-fluoro-1-nitrobenzene
Overview
Description
Scientific Research Applications
Molecular Ordering Analysis
A study by Ojha (2005) analyzed the molecular ordering of smectogenic compounds, including ones similar to 2-Ethoxy-4-fluoro-1-nitrobenzene, using quantum mechanics and intermolecular forces. This research provides insights into the behavior of such compounds at phase transition temperatures in dielectric mediums, which is crucial for understanding their potential applications in materials science and liquid crystal technology (Ojha, 2005).
Synthesis and Reduction Studies
Spencer et al. (2008) conducted a study on the microwave-mediated reduction of nitroaromatics, including fluorine-containing compounds similar to this compound. This research is significant for understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Spencer et al., 2008).
Synthesis and Kinetic Studies
Wang and Rajendran (2007) explored the synthesis of Ethoxy-4-nitrobenzene, a compound structurally related to this compound. They focused on the kinetic aspects under ultrasound irradiation conditions, offering insights into the synthetic pathways and reactivity of such compounds (Wang & Rajendran, 2007).
Liquid-Crystalline Properties
Duan et al. (1999) investigated the liquid-crystalline properties of dissymmetric molecules, including homologs of nitrobenzenes similar to this compound. Their findings on the thermal and smectic properties of these compounds are crucial for applications in material science and liquid-crystal display technology (Duan et al., 1999).
Aromatic Nucleophilic Substitution Studies
The ortho:para ratio in aromatic nucleophilic substitution reactions involving compounds like this compound was studied by Bamkole et al. (1973). This research contributes to a deeper understanding of the reaction mechanisms and dynamics of such compounds in organic chemistry (Bamkole et al., 1973).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of nitrobenzene derivatives typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Analysis
Biochemical Properties
2-Ethoxy-4-fluoro-1-nitrobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The inhibition of these enzymes can lead to altered metabolic pathways and accumulation of substrates. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially affecting cellular redox balance .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce oxidative stress, leading to the activation of signaling pathways related to stress responses . This can result in changes in gene expression and alterations in cellular metabolism. In other cell types, this compound may interfere with cell signaling pathways, affecting processes such as cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic processes . The compound may also interact with transcription factors, leading to changes in gene expression. Additionally, this compound can generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to this compound in cell cultures has been shown to result in cumulative oxidative damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . In animal studies, high doses of this compound have been associated with liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and levels of key metabolites. The compound’s interaction with metabolic pathways can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The distribution of this compound within the body can influence its overall impact on cellular and tissue function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as mitochondria, where it can affect mitochondrial function and induce oxidative stress . Post-translational modifications and targeting signals may direct this compound to particular cellular compartments, influencing its biochemical interactions and effects .
Properties
IUPAC Name |
2-ethoxy-4-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJFSSYFHTFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512930 | |
Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-44-2 | |
Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-4-fluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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